molecular formula C18H28Cl2N4O B3938825 4-[1-(2-Piperidin-1-ylethyl)benzimidazol-2-yl]morpholine;dihydrochloride

4-[1-(2-Piperidin-1-ylethyl)benzimidazol-2-yl]morpholine;dihydrochloride

Cat. No.: B3938825
M. Wt: 387.3 g/mol
InChI Key: WCWXGKNLKNUSNH-UHFFFAOYSA-N
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Description

4-[1-(2-Piperidin-1-ylethyl)benzimidazol-2-yl]morpholine;dihydrochloride is a chemical compound with a complex structure that includes a benzimidazole ring, a piperidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-Piperidin-1-ylethyl)benzimidazol-2-yl]morpholine;dihydrochloride involves multiple steps. One common method includes the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring is typically formed by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzimidazole intermediate.

    Formation of Morpholine Ring: The morpholine ring is then attached via another nucleophilic substitution reaction, involving a morpholine derivative.

    Final Product Formation: The final product, 4-[1-(2-Piperidin-1-ylethyl)benzimidazol-2-yl]morpholine, is obtained and subsequently converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-Piperidin-1-ylethyl)benzimidazol-2-yl]morpholine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

4-[1-(2-Piperidin-1-ylethyl)benzimidazol-2-yl]morpholine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(2-Piperidin-1-ylethyl)benzimidazol-2-yl]morpholine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Bilastine: A histamine H1 receptor antagonist with a similar benzimidazole structure.

    Pyrimido[1,2-a]benzimidazoles: Compounds with a similar core structure but different functional groups.

Uniqueness

4-[1-(2-Piperidin-1-ylethyl)benzimidazol-2-yl]morpholine;dihydrochloride is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O.2ClH/c1-4-8-20(9-5-1)10-11-22-17-7-3-2-6-16(17)19-18(22)21-12-14-23-15-13-21;;/h2-3,6-7H,1,4-5,8-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWXGKNLKNUSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N4CCOCC4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[1-(2-Piperidin-1-ylethyl)benzimidazol-2-yl]morpholine;dihydrochloride
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4-[1-(2-Piperidin-1-ylethyl)benzimidazol-2-yl]morpholine;dihydrochloride
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4-[1-(2-Piperidin-1-ylethyl)benzimidazol-2-yl]morpholine;dihydrochloride
Reactant of Route 4
4-[1-(2-Piperidin-1-ylethyl)benzimidazol-2-yl]morpholine;dihydrochloride
Reactant of Route 5
4-[1-(2-Piperidin-1-ylethyl)benzimidazol-2-yl]morpholine;dihydrochloride
Reactant of Route 6
4-[1-(2-Piperidin-1-ylethyl)benzimidazol-2-yl]morpholine;dihydrochloride

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